3-Ethylhexa-1,5-dien-3-ol

Description

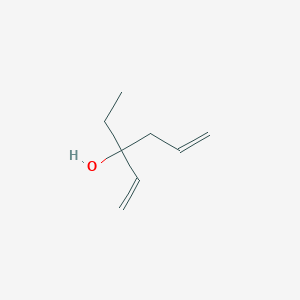

3-Ethylhexa-1,5-dien-3-ol is an allylic alcohol featuring a six-carbon chain with conjugated double bonds at positions 1 and 5, an ethyl substituent at position 3, and a hydroxyl group at the same carbon (molecular formula: C₈H₁₂O). While direct data for this specific compound are absent in the provided evidence, its structural analogs—hexa-1,5-dien-3-ol derivatives with varying substituents—are well-documented. These compounds are pivotal in organic synthesis, particularly in asymmetric catalysis and natural product isolation, due to their conjugated diene systems and stereochemical complexity .

Key characteristics inferred from analogs:

Properties

CAS No. |

40085-13-0 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

3-ethylhexa-1,5-dien-3-ol |

InChI |

InChI=1S/C8H14O/c1-4-7-8(9,5-2)6-3/h4-5,9H,1-2,6-7H2,3H3 |

InChI Key |

CRYPRYCEJPCFOG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC=C)(C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylhexa-1,5-dien-3-ol typically involves the reaction of appropriate dienes with ethylating agents under controlled conditions. One common method is the hydroboration-oxidation of 3-ethyl-1,5-hexadiene. This process involves the addition of borane (BH3) to the diene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the addition of ethyl groups to the hexadiene backbone. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylhexa-1,5-dien-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: SOCl2 in the presence of pyridine.

Major Products Formed:

Oxidation: Formation of 3-ethylhexa-1,5-dien-3-one.

Reduction: Formation of 3-ethylhexane.

Substitution: Formation of 3-ethylhexa-1,5-dien-3-yl chloride.

Scientific Research Applications

3-Ethylhexa-1,5-dien-3-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The double bonds in the compound can participate in electrophilic addition reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hexa-1,5-dien-3-ol Derivatives

Key Differences and Trends

Substituent Effects on Reactivity: Aromatic Groups (e.g., -Ph): Enhance stereoselectivity in catalytic reactions. For example, 4-methyl-1-phenylhexa-1,5-dien-3-ol achieves 93% enantiomeric excess (ee) in iridium-mediated carbonyl crotylation , whereas non-aromatic analogs like 3-methylhexa-1,5-dien-3-ol lack such applications . Halogens (e.g., -Cl): Increase molecular polarity and bioactivity. The dichloro derivative from Plocamium angustum exhibits antibacterial properties, unlike non-halogenated analogs .

Synthetic Utility :

- Catalytic Performance : Phenyl-substituted derivatives are favored in asymmetric synthesis due to their ability to stabilize transition states via π-π interactions .

- Yield and Selectivity : Cobalt- and iridium-catalyzed reactions of phenyl analogs achieve moderate to high yields (43–72%), while halogenated or sulfur-containing analogs are less explored in synthesis .

Physical Properties: Boiling Points: Aromatic derivatives (e.g., 4-methyl-1-phenylhexa-1,5-dien-3-ol) have higher predicted boiling points (~321°C) compared to non-aromatic analogs due to increased molecular weight and intermolecular interactions . Density: Ranges from 0.991 g/cm³ (aromatic) to 1.0+ g/cm³ (halogenated), reflecting substituent electronegativity and molecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.